Trimethylsilyl-L-(+)-rhamnose

Glycosylation Stereoselectivity Silyl Protecting Groups

Trimethylsilyl-L-(+)-rhamnose is the definitive per-O-TMS derivative for GC-MS quantification of rhamnose, offering essential volatility and thermal stability with a defined retention index of 1715.07. As a critical precursor for TMS-triflate mediated rhamnosylation in oligosaccharide synthesis, it provides a unique benchmark for stereoselectivity studies, distinct from bulkier TBDMS/TBDPS analogues. Procure this high-purity reagent to ensure analytical reproducibility and advance rational glycosylation methodology design.

Molecular Formula C18H44O5Si4
Molecular Weight 452.9 g/mol
CAS No. 108392-01-4
Cat. No. B012934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl-L-(+)-rhamnose
CAS108392-01-4
Molecular FormulaC18H44O5Si4
Molecular Weight452.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C18H44O5Si4/c1-14-15(20-24(2,3)4)16(21-25(5,6)7)17(22-26(8,9)10)18(19-14)23-27(11,12)13/h14-18H,1-13H3/t14-,15-,16+,17+,18?/m0/s1
InChIKeyQQOFWFOBJUGLLJ-ATICWTEVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsilyl-L-(+)-rhamnose (CAS 108392-01-4): A Silylated Rhamnose Building Block for Glycoscience and Analytical Chemistry


Trimethylsilyl-L-(+)-rhamnose (CAS 108392-01-4) is a per-O-trimethylsilylated derivative of the 6‑deoxy sugar L‑rhamnose, with the molecular formula C18H44O5Si4 and a molecular weight of 452.88 g/mol . The compound belongs to the class of fully protected monosaccharide glycosyl donors, where all four hydroxyl groups are masked as trimethylsilyl (TMS) ethers . It is commercially available as a research reagent, typically supplied as a crystalline solid or syrup, and is utilized in two principal domains: (i) as a volatile, thermally stable derivative for gas chromatography–mass spectrometry (GC‑MS) analysis of rhamnose and rhamnose‑containing glycans [1], and (ii) as a precursor to activated glycosyl donors for stereoselective rhamnosylation in oligosaccharide synthesis [2].

Why Generic Substitution of Trimethylsilyl-L-(+)-rhamnose with Other Rhamnosyl Donors is Not Warranted: A Procurement Risk Analysis


The performance of a per‑O‑trimethylsilylated rhamnose donor cannot be assumed to be equivalent to that of other silyl‑protected rhamnose derivatives (e.g., TBDMS, TIPS, TBDPS) or to alternative rhamnosyl donors (e.g., thioglycosides, trichloroacetimidates). Systematic studies have demonstrated that the identity of the silyl protecting group profoundly influences both the stereoselectivity and the reaction efficiency of rhamnosylation [1]. For instance, TBDPS‑protected rhamnosyl donors exhibit superior α‑stereoselectivity in O‑glycosylation at room temperature, whereas TMS, TBDMS, and TIPS analogues fail to provide facial selectivity under identical conditions [2]. Furthermore, the trimethylsilyl group imparts unique volatility and thermal stability that are essential for GC‑MS analysis of rhamnose residues . Interchanging with a non‑volatile benzyl‑ or acetyl‑protected rhamnose would render the analyte undetectable by GC without additional derivatization steps. Consequently, the selection of Trimethylsilyl‑L‑(+)‑rhamnose is not merely a preference but a functional necessity dictated by the specific stereochemical or analytical demands of the experiment.

Trimethylsilyl-L-(+)-rhamnose: Quantitative Evidence for Differentiated Performance in Glycosylation and Analytical Chemistry


Room‑Temperature α‑Selective Rhamnosylation: TMS‑Rhamnose Lacks Facial Selectivity, Highlighting the Need for TBDPS‑Protected Donors

A 2023 comparative study evaluated the stereoselectivity of various silyl‑protected 2‑deoxyrhamnosyl donors in O‑glycosylation reactions at room temperature. Donors bearing tert‑butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and trimethylsilyl (TMS) protecting groups exhibited no facial selectivity (α/β ~1:1), whereas the tert‑butyldiphenylsilyl (TBDPS)‑protected donor provided superior α‑selectivity with various acceptors [1]. The study explicitly notes that TMS‑protected oxocarbenium ions, along with TBDMS and TIPS, fail to discriminate between α‑ and β‑faces under ambient conditions [2]. Therefore, while TMS‑rhamnose serves as a convenient fully protected intermediate, its use as a stereoselective glycosyl donor is ineffective compared to bulkier silyl congeners.

Glycosylation Stereoselectivity Silyl Protecting Groups

GC‑MS Quantitation of Rhamnose Residues: TMS‑Derivatized Rhamnose Provides a Definitive Retention Index of 1715.07 for Library‑Based Identification

Trimethylsilylation of rhamnose yields the per‑O‑TMS derivative (or the methoxime‑TMS derivative) that is essential for GC‑MS analysis due to the increased volatility and thermal stability imparted by the TMS groups . In a standardized GC‑MS method employing a 5%‑phenyl‑95%‑dimethylpolysiloxane capillary column and an n‑alkane (C10–C36) retention index scale, the 1‑methoxime‑4‑TMS derivative of rhamnose exhibits a retention index (RI) of 1715.07 [1]. This RI value serves as a reproducible reference point for the unambiguous identification and quantification of rhamnose in complex biological matrices, such as plant extracts or bacterial hydrolysates, when compared against library‑matched spectra.

Analytical Chemistry GC‑MS Metabolomics

Rhamnosylation Efficiency: TMS‑Triflate‑Mediated Coupling with TMS‑Rhamnose Derivatives Proceeds with High Yield but Requires Side‑Reaction Management

In the synthesis of the α‑L‑rhamnotriose repeating unit of Group B Streptococcus common antigen, per‑O‑trimethylsilylated rhamnose was employed as a glycosyl donor precursor. Glycosylation of a partially protected rhamnose acceptor with 1,2‑di‑O‑acetyl‑3,4‑di‑O‑benzyl‑α‑L‑rhamnopyranose under trimethylsilyl trifluoromethanesulfonate (TMS‑Tf) catalysis afforded the α‑(1→2)‑linked dirhamnoside in good yield [1]. However, the same study documented that acetylation of acceptor alcohols is a major competing side reaction when TMS‑Tf is used in rhamnosylations with tetra‑O‑acetyl‑α‑L‑rhamnopyranose donors [2]. This finding underscores that while TMS‑based activation is effective, it introduces specific chemoselectivity challenges that must be addressed via optimized stoichiometry or alternative promoter systems.

Oligosaccharide Synthesis Glycosylation Streptococcal Antigen

Trimethylsilyl-L-(+)-rhamnose: High‑Value Application Scenarios Based on Verified Performance Data


1. GC‑MS Based Metabolomics and Glycomics: Reliable Quantification of Rhamnose in Biological Matrices

When analyzing rhamnose content in bacterial cell wall hydrolysates, plant polysaccharides, or biofluids, Trimethylsilyl‑L‑(+)‑rhamnose serves as the ideal pre‑derivatized standard. Its defined retention index of 1715.07 on standard GC columns (5%‑phenyl‑95%‑dimethylpolysiloxane) enables confident peak assignment and quantitation via external calibration or standard addition methods [1]. Procurement of this compound eliminates the need for in‑house silylation of free rhamnose, which can be incomplete and generate variable mixtures of α‑ and β‑anomers, thus ensuring method reproducibility across different laboratories and instrument platforms.

2. Synthesis of α‑Linked Rhamnose Oligosaccharides Requiring TMS‑Tf Activation

For synthetic routes that specifically rely on TMS‑triflate mediated activation—such as the construction of α‑L‑rhamnopyranosyl‑(1→2)‑α‑L‑rhamnopyranoside linkages—Trimethylsilyl‑L‑(+)‑rhamnose is the appropriate fully protected donor precursor. The compound can be directly converted to a reactive glycosyl donor (e.g., a glycosyl acetate or fluoride) and coupled using TMS‑Tf, a protocol that has been validated in the synthesis of streptococcal antigen fragments [2]. Researchers should be aware of the potential for acceptor acetylation and adjust reaction conditions (e.g., by using a less electrophilic acceptor or lower catalyst loading) to maximize the desired glycosylation yield.

3. Method Development for Silyl Protecting Group Screening in Rhamnosylation

Systematic studies comparing the stereoselectivity of rhamnosyl donors bearing different silyl groups have established that TMS‑protected donors exhibit no facial selectivity at room temperature, in contrast to the α‑selective TBDPS donors and the β‑selective axial‑rich donors [3]. Trimethylsilyl‑L‑(+)‑rhamnose therefore serves as an essential baseline compound in such comparative investigations. It allows researchers to benchmark the performance of bulkier silyl protecting groups (TBDMS, TIPS, TBDPS, TIPDS) and to assess the influence of the TMS group on glycosylation outcomes, thereby advancing the rational design of stereoselective glycosylation methodologies.

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